3,5-Di-tert-butyl-4-hydroxybenzoic acid (CAS 1421-49-4) is a sterically hindered phenolic compound used as an antioxidant and a synthesis intermediate. Its core structure features a phenol ring flanked by two bulky tert-butyl groups, which stabilize the resulting phenoxy radical after scavenging a free radical, enhancing its antioxidant potential. Distinct from common antioxidants like BHT, it possesses a carboxylic acid group, which provides a reactive handle for chemical modification, such as esterification, or for altering solubility properties, making it a versatile precursor for custom stabilizers and functional molecules.
Substituting 3,5-Di-tert-butyl-4-hydroxybenzoic acid with a more common antioxidant like Butylated Hydroxytoluene (BHT) is inadequate for applications requiring covalent bonding to prevent additive migration, as BHT lacks a suitable functional group for reaction. Opting for its methyl ester (Methyl 3,5-di-tert-butyl-4-hydroxybenzoate) fundamentally alters the compound's polarity, reactivity, and solubility, making it unsuitable for processes that rely on the free carboxylic acid for salt formation, subsequent chemical modification, or specific formulation compatibility. Therefore, material selection must be precise, as these differences directly impact processability, product stability, and the performance of the final material.
3,5-Di-tert-butyl-4-hydroxybenzoic acid exhibits significantly higher thermal stability compared to the widely used antioxidant BHT. The reported melting point of the acid is in the range of 206-209 °C, indicating low volatility and stability at elevated temperatures typical of polymer melt processing. In contrast, BHT is much more volatile, with a boiling point around 265 °C and significant vapor pressure at lower temperatures, leading to its potential loss during processing.
| Evidence Dimension | Melting Point (Indicator of Thermal Stability/Low Volatility) |
| Target Compound Data | 206-209 °C |
| Comparator Or Baseline | BHT (Boiling Point ~265 °C; substantial volatility at processing temperatures) |
| Quantified Difference | Significantly higher thermal stability and lower volatility than BHT. |
| Conditions | Standard physical property measurement (literature values). |
This ensures the antioxidant remains in the polymer matrix during high-temperature extrusion or molding, providing consistent protection, which is critical for manufacturability and final product quality.
The defining feature of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is its carboxylic acid moiety, which serves as a reactive handle. This allows for its covalent incorporation into polymer backbones or other molecules through esterification or amidation reactions. This capability is entirely absent in common non-functionalized phenolic antioxidants like BHT or 2,6-di-tert-butylphenol, which can only be used as physical additives.
| Evidence Dimension | Chemical Functionality for Covalent Bonding |
| Target Compound Data | Contains a reactive -COOH group suitable for esterification/amidation. |
| Comparator Or Baseline | Butylated Hydroxytoluene (BHT) (lacks a reactive functional group for covalent bonding). |
| Quantified Difference | Qualitatively different; enables covalent immobilization, unlike BHT. |
| Conditions | Standard organic synthesis reactions. |
For applications with strict requirements against additive leaching, such as in medical devices or food-contact materials, procuring this compound is essential for synthesizing non-migrating, permanently bound antioxidants.
The presence of the carboxylic acid group allows for deprotonation with a base to form alkali metal salts. This reaction dramatically increases aqueous solubility, a property not available to its methyl ester analog or the highly non-polar BHT. For example, a patented synthesis method relies on the formation of its alkali metal salt in an aqueous solvent solution. In contrast, its methyl ester has a calculated LogP of 3.774, indicating very low water solubility. This enables its use in biphasic reaction systems or aqueous formulations where non-polar antioxidants would be incompatible.
| Evidence Dimension | Aqueous Solubility Potential |
| Target Compound Data | Can be converted to a water-soluble alkali metal salt. |
| Comparator Or Baseline | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (LogP = 3.774, indicating poor water solubility). |
| Quantified Difference | Fundamentally different solubility behavior, enabling use in aqueous media. |
| Conditions | Aqueous solution with alkali metal bicarbonate/hydroxide. |
This property provides unique processability options, allowing for easier product purification, handling, and formulation in specific industrial workflows that require or benefit from aqueous phases.
Leveraging its reactive carboxylic acid handle, this compound is the specific choice for synthesizing polymer-bound antioxidants. These are essential for producing high-stability plastics for food packaging, medical tubing, and wire insulation where additive leaching and extraction are unacceptable.
Due to its high melting point and low volatility compared to common alternatives like BHT, this acid is a suitable choice for stabilizing polymers that require high processing temperatures, such as polypropylene, ensuring the antioxidant is not lost during manufacturing.
The carboxylic acid group can be esterified with long-chain or functional alcohols to create specialty antioxidant esters. These derivatives can be designed with specific solubility and viscosity properties required for high-performance lubricant and grease formulations.
Irritant